molecular formula C11H9FN4OS B6519926 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 932998-73-7

3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No. B6519926
CAS RN: 932998-73-7
M. Wt: 264.28 g/mol
InChI Key: YDQRMCINWOHSJE-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Compounds in this family are of significant interest due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .


Synthesis Analysis

The synthesis of similar compounds often involves the fusion of two pharmaceutically active moieties, in this case, triazole and thiadiazine . The specific synthesis process would depend on the exact structure and substituents of the compound.


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The exact structure of “3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” would depend on the position and orientation of the fluoro and benzamide substituents.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often influenced by the nature of the substituents on the triazole and thiadiazine rings . The specific reactions that “3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” would undergo would depend on its exact structure and the conditions under which it is reacted.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their exact structure . Without specific information on “3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide”, it’s difficult to provide an accurate analysis of its properties.

Scientific Research Applications

Anticancer Applications

The 1,2,4-triazolo[3,4-b]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells . This suggests that they could be used in the development of new anticancer drugs.

Antimicrobial Applications

Compounds with this structure have demonstrated good activity against S. aureus . This indicates potential use in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Applications

These compounds have been found to exhibit analgesic and anti-inflammatory activities . This suggests potential applications in pain management and treatment of inflammatory conditions.

Antioxidant Applications

The 1,2,4-triazolo[3,4-b]thiadiazine derivatives have shown antioxidant activities . This suggests potential use in the prevention of diseases related to oxidative stress.

Antiviral Applications

These compounds have also demonstrated antiviral activities . This indicates potential use in the development of new antiviral drugs.

Enzyme Inhibition

The 1,2,4-triazolo[3,4-b]thiadiazine derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds to which our compound belongs, are diverse and include a variety of enzymes and receptors . These compounds can make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .

Mode of Action

The mode of action of these compounds is primarily through their interaction with these targets, leading to changes in the biological system. For instance, some derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells .

Biochemical Pathways

The affected pathways are diverse, depending on the specific targets of the compound. For instance, some derivatives have shown to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to downstream effects such as reduced inflammation, slowed tumor growth, and decreased microbial activity.

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can impact their bioavailability. In silico pharmacokinetic studies have been summarized for these compounds . The presence of fluorine in the molecules is known to induce improved pharmacokinetic profiles of the bioactive molecule, improving lipophilicity and suppressing the metabolic detoxification by increasing the in vivo lifetime of the molecules and, thus, increasing the tissue bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action can vary based on the specific targets and pathways affected. For instance, some derivatives have shown promising anticancer activities against human colon cancer cell lines . Other derivatives have shown antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their exact structure and the conditions under which they are used . Without specific information on “3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide”, it’s difficult to provide an accurate assessment of its safety and hazards.

Future Directions

Given the therapeutic potential of similar compounds , future research could focus on synthesizing and testing derivatives of “3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” for various pharmacological activities. In silico pharmacokinetic and molecular modeling studies could also be useful in guiding the design and development of new drugs based on this compound .

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4OS/c12-8-3-1-2-7(6-8)9(17)13-10-14-15-11-16(10)4-5-18-11/h1-3,6H,4-5H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQRMCINWOHSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

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